N1-Benzoyl pseudouridine

Oncology Nucleoside Analogs Anticancer Research

N1-Benzoyl pseudouridine is a C-nucleoside derivative, specifically a purine nucleoside analog, characterized by a benzoyl group at the N1 position of the pseudouridine base. This structural modification classifies it within a broader category of compounds known for their anticancer activity, primarily through the inhibition of DNA synthesis and induction of apoptosis.

Molecular Formula C16H16N2O7
Molecular Weight 348.31 g/mol
Cat. No. B15598496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzoyl pseudouridine
Molecular FormulaC16H16N2O7
Molecular Weight348.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N2O7/c19-7-10-11(20)12(21)13(25-10)9-6-18(16(24)17-14(9)22)15(23)8-4-2-1-3-5-8/h1-6,10-13,19-21H,7H2,(H,17,22,24)/t10-,11-,12-,13+/m1/s1
InChIKeyNWNXXBCXOXZWEW-LPWJVIDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N1-Benzoyl Pseudouridine for Anticancer Research and Nucleoside Analog Development


N1-Benzoyl pseudouridine is a C-nucleoside derivative, specifically a purine nucleoside analog, characterized by a benzoyl group at the N1 position of the pseudouridine base [1]. This structural modification classifies it within a broader category of compounds known for their anticancer activity, primarily through the inhibition of DNA synthesis and induction of apoptosis . It is a synthetic compound available for research purposes, distinct from naturally occurring pseudouridine (Ψ) which is a ubiquitous RNA modification . The compound's primary reported application is as a research tool in the study of indolent lymphoid malignancies .

Why N1-Benzoyl Pseudouridine Cannot Be Replaced by Unmodified Pseudouridine or Other Analogs in Oncology Research


Direct substitution of N1-Benzoyl pseudouridine with unmodified pseudouridine or other nucleoside analogs is not scientifically valid due to its distinct classification and proposed mechanism of action. While pseudouridine (Ψ) is a naturally occurring RNA modification known to enhance mRNA stability and translation , N1-Benzoyl pseudouridine is a purine nucleoside analog with reported antitumor activity . This functional divergence is critical; pseudouridine and its derivatives like N1-methylpseudouridine (m1Ψ) are used in mRNA therapeutics to reduce immunogenicity [1], whereas N1-Benzoyl pseudouridine is positioned as an anticancer agent. The benzoyl group at the N1 position fundamentally alters the molecule's interaction with biological systems, shifting its application from mRNA modulation to potential DNA synthesis inhibition. Therefore, procurement must be guided by the specific research objective: mRNA engineering versus oncology-focused nucleoside analog studies.

Quantitative Evidence for N1-Benzoyl Pseudouridine: Differentiating Data for Research Procurement


N1-Benzoyl Pseudouridine Exhibits Anticancer Activity While Unmodified Pseudouridine is Used for mRNA Enhancement

N1-Benzoyl pseudouridine is explicitly characterized as a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies, a property not attributed to unmodified pseudouridine . In contrast, unmodified pseudouridine (Ψ) is an isomer of uridine and the most abundant RNA modification, known for stabilizing RNA secondary structure and enhancing mRNA translation . While pseudouridine is used in mRNA vaccines to reduce immunogenicity and increase protein expression, N1-Benzoyl pseudouridine's mechanism is linked to inhibiting DNA synthesis and inducing apoptosis . This represents a fundamental, class-level differentiation in application and bioactivity.

Oncology Nucleoside Analogs Anticancer Research

N1-Benzoyl Pseudouridine's Role as a Purine Analog Distinct from mRNA-Focused N1-Methylpseudouridine

N1-Methylpseudouridine (m1Ψ) has been shown in multiple studies to reduce immunogenicity and enhance translation of mRNA vaccines compared to unmodified uridine, with complete replacement of uridine by m1Ψ leading to higher protein expression . In stark contrast, N1-Benzoyl pseudouridine is not described as an mRNA modification agent but as a purine nucleoside analog with anticancer activity [1]. While m1Ψ is incorporated into mRNA via in vitro transcription to modulate immune response, N1-Benzoyl pseudouridine is positioned as a small molecule inhibitor. This highlights a class-level functional divergence: one is a building block for therapeutic mRNA, the other is a candidate for direct anticancer activity.

mRNA Therapeutics Immunogenicity Nucleoside Modification

Molecular Weight and Formula Distinguish N1-Benzoyl Pseudouridine from Common Pseudouridine Derivatives

N1-Benzoyl pseudouridine has a molecular formula of C16H16N2O7 and a molecular weight of 348.31 g/mol [1]. This is distinct from other common pseudouridine derivatives: N1-Benzyl pseudouridine has a formula of C16H18N2O6 and a molecular weight of 334.32 g/mol , and N1-Methylpseudouridine has a formula of C10H14N2O6 and a molecular weight of 258.23 g/mol [2]. These quantitative physicochemical differences are critical for verifying compound identity during procurement and ensuring the correct analog is used in experiments. The presence of the benzoyl group (C7H5O) in N1-Benzoyl pseudouridine contributes to its higher molecular weight and distinct chemical properties compared to the benzyl or methyl substituted analogs.

Chemical Identity Analytical Chemistry Quality Control

N1-Benzoyl Pseudouridine is a C-Nucleoside with Potential for Prodrug Development

N1-Benzoyl pseudouridine is classified as a C-nucleoside derivative, where the ribose moiety is linked to the base via a carbon-carbon bond . This structural feature is known to confer enhanced metabolic stability compared to natural N-nucleosides, making C-nucleosides attractive scaffolds for drug development, including antiviral and anticancer agents [1]. The benzoyl group at the N1 position is a common protecting group that can be removed under specific conditions to reveal the active nucleoside. This suggests N1-Benzoyl pseudouridine may serve as a prodrug or a synthetic intermediate, a property that is not inherent to unmodified pseudouridine or its simple alkylated derivatives like N1-methylpseudouridine, which are typically used directly as monomers for RNA synthesis.

Prodrug Design Nucleoside Chemistry Drug Development

Optimal Research Applications for N1-Benzoyl Pseudouridine in Oncology and Medicinal Chemistry


Investigating Anticancer Activity in Indolent Lymphoid Malignancies

N1-Benzoyl pseudouridine is best suited for in vitro and in vivo studies exploring the inhibition of DNA synthesis and induction of apoptosis in cell lines derived from indolent lymphoid malignancies, as indicated by its classification as a purine nucleoside analog with this specific activity . Researchers can use this compound as a tool to probe these pathways, compare its efficacy against other known nucleoside analogs, and investigate potential combination therapies.

Development of Novel C-Nucleoside Antiviral Agents

The compound is indicated for use in the study and development of antiviral drugs, particularly against RNA viruses such as coronavirus, influenza, and HIV . Its modified nucleoside structure makes it a useful building block in medicinal chemistry campaigns aimed at designing new antiviral agents. The C-nucleoside scaffold is known for its metabolic stability, which is a desirable trait in drug development.

Synthesis of Prodrugs and Novel Nucleoside Derivatives

The presence of the N1-benzoyl group on a C-nucleoside scaffold makes this compound an ideal starting material for synthetic chemists exploring new prodrug strategies or novel nucleoside derivatives . The benzoyl group can be selectively removed to generate the active nucleoside, allowing for the exploration of structure-activity relationships (SAR) around the pseudouridine core for various therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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